REACTION_CXSMILES
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[C:1](OC(=O)C)(=[O:3])[CH3:2].[NH2:8][C:9]1[CH:13]=[CH:12][S:11][C:10]=1[C:14]([O:16][CH3:17])=[O:15]>C1(C)C=CC=CC=1>[C:1]([NH:8][C:9]1[CH:13]=[CH:12][S:11][C:10]=1[C:14]([O:16][CH3:17])=[O:15])(=[O:3])[CH3:2]
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Name
|
|
Quantity
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567 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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942 g
|
Type
|
reactant
|
Smiles
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NC1=C(SC=C1)C(=O)OC
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Name
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Quantity
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1000 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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With simultaneous heating in an oil bath
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Type
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WAIT
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Details
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the mixture is then boiled under reflux conditions for 1½ hours
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Type
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FILTRATION
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Details
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The crystals are filtered off
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Type
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WASH
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Details
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washed twice with a little isopropanol and twice with diisopropyl ether
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Name
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Type
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product
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Smiles
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C(C)(=O)NC1=C(SC=C1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |